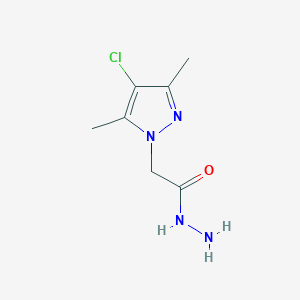
2-(4-氯-3,5-二甲基-1H-吡唑-1-基)乙酰肼
描述
“2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound that is derived from 4-chloro-3,5-dimethyl-1H-pyrazole . The 4-chloro-3,5-dimethyl-1H-pyrazole is a solid compound with a molecular weight of 130.58 . It is a stable compound that can control chain growth in free radical polymerization, producing polymers with well-defined molecular weights, and low polydispersities .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide” is derived from 4-chloro-3,5-dimethyl-1H-pyrazole, which has a molecular formula of C5H7ClN2 . The 3,5-dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H .科学研究应用
合成和化学性质
- 简便合成和生物学评价:该化合物用作吡唑基噻唑异恶唑和吡唑基噻二唑的乙氧基邻苯二甲酰亚胺衍生物合成的中间体,展示了其在复杂化学合成中的作用。该化合物与乙氯乙酸酯和硫代半氨基甲酰肼等多种试剂的反应性展示了其在化学反应中的多功能性(Thadhaney等人,2011)。
抗菌和抗真菌应用
- 抗菌和抗真菌活性:一项研究重点介绍了含有吡唑环的新型腙衍生物的合成,包括2-(4-氯-3,5-二甲基-1H-吡唑-1-基)乙酰肼。这些化合物表现出中等的杀菌活性,表明在抗菌应用中具有潜在用途(Yang,2008)。
缓蚀
- 缓蚀:该化合物已被研究其作为酸性环境中钢的缓蚀剂的潜力。研究表明,它在金属表面形成一层保护层,从而抑制腐蚀,这在工业应用中很重要(El Arrouji等人,2020)。
晶体学和结构分析
- 晶体学研究:该化合物一直是晶体学研究的主题,提供了对其分子结构及其原子排列的见解。这对于了解其化学性质和潜在应用至关重要(Plutenko等人,2013)。
抗氧化剂特性
- 抗氧化剂活性:对3,5-二甲基-1H-吡唑衍生物(包括该化合物)的研究揭示了它们的潜在体外抗氧化剂活性。这表明其在开发用于各种应用的抗氧化剂中的用途(Karrouchi等人,2019)。
抗结核活性
- 潜在的抗结核剂:一些研究探索了涉及该化合物的1,4-二氢吡啶衍生物的抗结核潜能。这表明其可能用于开发治疗结核病的药物(Trivedi等人,2011)。
作用机制
Target of Action
The primary targets of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium species, leading to their death and the subsequent resolution of the infection
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .
Action Environment
The action, efficacy, and stability of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
生化分析
Biochemical Properties
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which exhibit antileishmanial and antimalarial activities . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, hydrazine-coupled pyrazole derivatives, including 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, have shown potent antipromastigote activity against Leishmania aethiopica and inhibition effects against Plasmodium berghei . These effects are mediated through alterations in cell signaling pathways and gene expression, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, molecular docking studies have shown that hydrazine-coupled pyrazole derivatives, including 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, fit well into the active sites of target enzymes, resulting in lower binding free energy and enhanced inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that hydrazine-coupled pyrazole derivatives maintain their stability under standard laboratory conditions and exhibit consistent biochemical activity over time . Long-term exposure may lead to gradual degradation and potential changes in cellular function.
Dosage Effects in Animal Models
The effects of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide vary with different dosages in animal models. Research has indicated that this compound exhibits dose-dependent effects, with higher doses leading to increased biochemical activity and potential toxic or adverse effects . For instance, studies on pyrazoline derivatives have shown that higher doses can lead to oxidative stress and changes in cellular components .
Metabolic Pathways
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in oxidative stress responses and cellular metabolism . These interactions can lead to changes in metabolite levels and overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide within cells and tissues are critical for its biochemical activity. This compound is transported through cellular membranes and distributed to various cellular compartments, where it interacts with specific transporters and binding proteins . These interactions influence its localization and accumulation within cells, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within subcellular compartments influences its interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCBEIYSXKZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196030 | |
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004644-51-2 | |
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



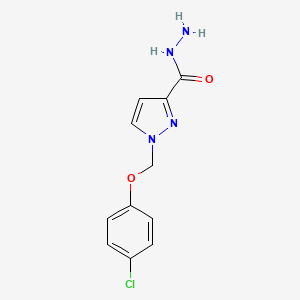

![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine](/img/structure/B3334863.png)



![1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B3334898.png)
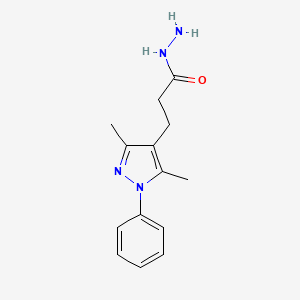
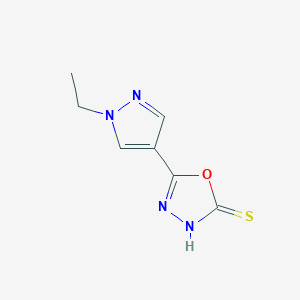

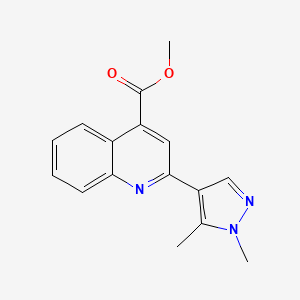

![1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3334939.png)
![1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3334940.png)